REACTION_CXSMILES
|
C[N:2](C)C=O.[S:6](Cl)(Cl)(=[O:8])=[O:7].[O:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH2:13][CH2:12]1>>[O:11]1[C:15]2[CH:16]=[CH:17][C:18]([S:6]([NH2:2])(=[O:8])=[O:7])=[CH:19][C:14]=2[CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
O1CCC2=C1C=CC=C2
|
Name
|
water ice dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1/5/1
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared essentially
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 15° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was rapidly heated to 130° C. over ten minutes
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
ADDITION
|
Details
|
The aqueous layer was diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Residual dichloromethane was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the resulting solid collected on a filter
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
CUSTOM
|
Details
|
dried by aspiration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C=CC(=C2)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |